![molecular formula C18H16FNO5S2 B2701111 Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 941919-21-7](/img/structure/B2701111.png)
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
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Description
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, also known as MEFBC, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. In
Scientific Research Applications
- Background : Pinacol boronic esters are essential building blocks in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . However, protodeboronation of alkyl boronic esters is not well-developed.
- Application : Compound A can undergo catalytic protodeboronation, enabling formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. It has been applied to methoxy-protected (−)-Δ8-THC and cholesterol synthesis .
- Application : Compound A has been utilized in the formal total synthesis of δ-®-coniceine and indolizidine 209B, demonstrating its potential in constructing complex indolizidine frameworks .
- Application : Derivatives of Compound A could be investigated for anti-inflammatory and analgesic effects, contributing to drug discovery .
- Application : Compound A may serve as a boron reagent in Suzuki–Miyaura coupling reactions, facilitating the synthesis of diverse organic compounds .
- Application : Compound A’s boronic ester functionality allows for transformations such as oxidations, aminations, halogenations, and C–C bond formations, expanding its synthetic utility .
Catalytic Protodeboronation for Alkene Hydromethylation
Indolizidine Synthesis
Anti-Inflammatory and Analgesic Activities
Suzuki–Miyaura Coupling Reagent
Functional Group Transformations
Stable Building Block for Chemical Transformations
properties
IUPAC Name |
methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5S2/c1-3-25-13-9-5-4-8-12(13)20-27(22,23)17-15-11(19)7-6-10-14(15)26-16(17)18(21)24-2/h4-10,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXQSJITXXINOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
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